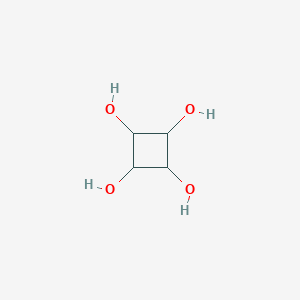
Cyclobutane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,2,3,4-tetrol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Cyclobutane-1,2,3,4-tetrol serves as a versatile building block in organic synthesis. Its multiple hydroxyl groups allow for further functionalization and modification, making it useful in the synthesis of more complex molecules. For example:
- It can be converted into various esters and ethers that are valuable in the production of pharmaceuticals and agrochemicals.
- The compound can also participate in condensation reactions to form larger cyclic structures or polymers.
Research has shown that this compound and its derivatives may exhibit biological activity that could be harnessed for medicinal purposes:
- Antiviral Activity : Some studies suggest that modifications of cyclobutane derivatives may act as inhibitors of viral enzymes or processes critical for viral replication.
- Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of compounds derived from this compound that could lead to new treatments for dermatological diseases.
Case Study 1: Synthesis of Derivatives
A study published by researchers in the field of organic chemistry demonstrated the synthesis of various derivatives from this compound through selective oxidation and esterification reactions. The resulting compounds showed enhanced solubility and reactivity compared to the parent compound.
Case Study 2: Biodegradable Polymers
Another significant application was explored in a project focused on developing biodegradable plastics using this compound as a monomer. The resulting polymer exhibited promising mechanical properties and degradation profiles suitable for environmental applications.
Propriétés
Numéro CAS |
14110-40-8 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
cyclobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H |
Clé InChI |
HXFDFZSGILIIMP-UHFFFAOYSA-N |
SMILES |
C1(C(C(C1O)O)O)O |
SMILES canonique |
C1(C(C(C1O)O)O)O |
Synonymes |
1α,2α,3α,4α-Cyclobutanetetrol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















